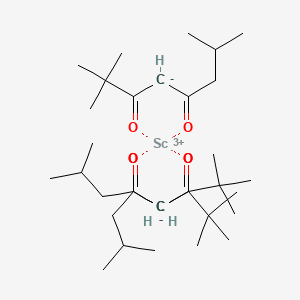
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is a coordination compound where scandium is bonded to three molecules of 2,2,7-trimethyl-3,5-octanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) typically involves the reaction of scandium salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete coordination of the ligand to the scandium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity scandium salts and 2,2,7-trimethyl-3,5-octanedione, with careful control of reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, although this is less common due to the stability of the scandium (III) oxidation state.
Substitution: Ligand substitution reactions can occur, where the 2,2,7-trimethyl-3,5-octanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state scandium compounds, while substitution reactions result in new coordination complexes with different ligands.
科学的研究の応用
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, including advanced ceramics and electronic components.
作用機序
The mechanism by which Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) exerts its effects is primarily through its ability to coordinate with other molecules. The scandium ion can form stable complexes with a variety of ligands, influencing the reactivity and properties of the resulting compounds. This coordination ability is key to its applications in catalysis, material science, and other fields.
類似化合物との比較
Similar Compounds
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium (III): Similar in structure but with different ligand substituents, affecting its chemical properties and applications.
Tris(2,2,7-trimethyl-3,5-octanedionato)yttrium (III): Yttrium analog with similar coordination properties but different reactivity due to the different central metal ion.
Uniqueness
Tris(2,2,7-trimethyl-3,5-octanedionato)scandium (III) is unique due to the specific steric and electronic effects of its ligands, which influence its stability and reactivity. These properties make it particularly valuable in applications requiring precise control over metal-ligand interactions.
特性
分子式 |
C33H57O6Sc |
|---|---|
分子量 |
594.8 g/mol |
IUPAC名 |
scandium(3+);2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Sc/c3*1-8(2)6-9(12)7-10(13)11(3,4)5;/h3*7-8H,6H2,1-5H3;/q3*-1;+3 |
InChIキー |
XYRNQYISTAODKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


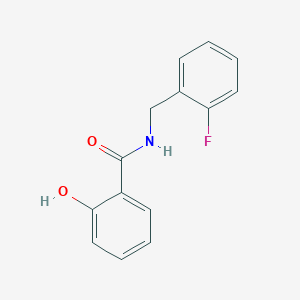
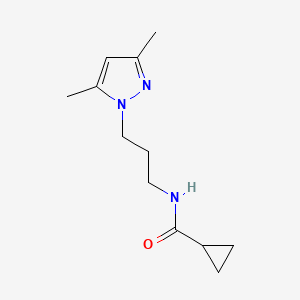
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
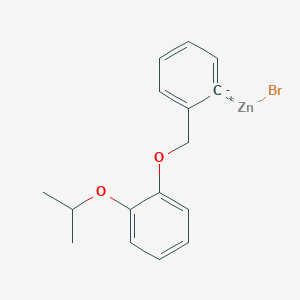

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
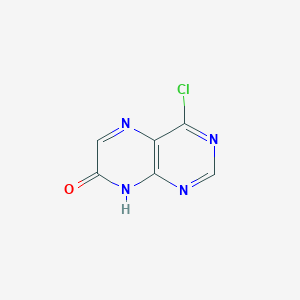
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
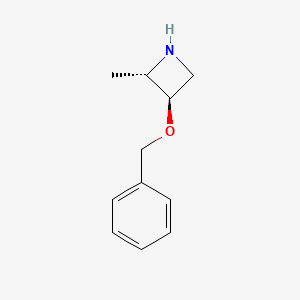
![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
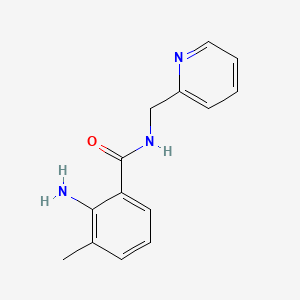
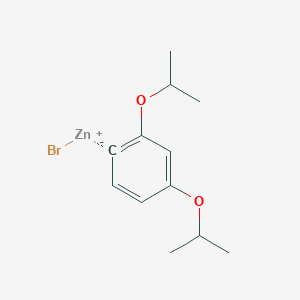
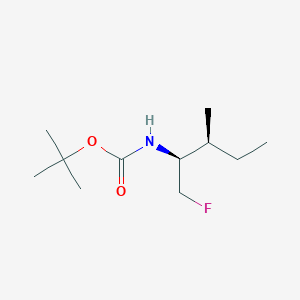
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
